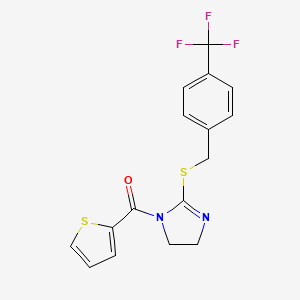![molecular formula C15H13Cl2N3O2 B2391105 2-[4-(4,5-Dichloroimidazol-1-yl)butyl]isoindole-1,3-dione CAS No. 655235-79-3](/img/structure/B2391105.png)
2-[4-(4,5-Dichloroimidazol-1-yl)butyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4,5-Dichloroimidazol-1-yl)butyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindoline-1,3-diones.
Preparation Methods
The synthesis of 2-[4-(4,5-Dichloroimidazol-1-yl)butyl]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction is carried out under reflux conditions in a suitable solvent, such as isopropanol and water, using a catalyst like silica-supported niobium complex . The reaction yields the desired isoindoline-1,3-dione scaffold with moderate to excellent yields (41–93%) .
Chemical Reactions Analysis
2-[4-(4,5-Dichloroimidazol-1-yl)butyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Substitution: It can undergo electrophilic substitution reactions due to the presence of the indole nucleus, which is rich in π-electrons.
Cyclization: The compound can participate in intramolecular cyclization reactions to form complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like oxygen and catalysts such as cobalt complexes .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[4-(4,5-Dichloroimidazol-1-yl)butyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors and enzymes, thereby modulating their activity. This interaction leads to various biological responses, such as inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-[4-(4,5-Dichloroimidazol-1-yl)butyl]isoindole-1,3-dione is unique due to its specific substitution pattern and the presence of both imidazole and isoindoline-1,3-dione moieties. Similar compounds include:
N-isoindoline-1,3-diones: These compounds share the isoindoline-1,3-dione scaffold but differ in their substitution patterns.
Indole derivatives: These compounds contain the indole nucleus and exhibit similar biological activities.
The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its wide range of applications in various scientific fields .
Properties
IUPAC Name |
2-[4-(4,5-dichloroimidazol-1-yl)butyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c16-12-13(17)19(9-18-12)7-3-4-8-20-14(21)10-5-1-2-6-11(10)15(20)22/h1-2,5-6,9H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHHCGDBJIPFPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN3C=NC(=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2391023.png)

![Ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2391028.png)

![N-(3-chlorobenzyl)-N-(2-{(3-chlorobenzyl)[(4-methoxyphenyl)sulfonyl]amino}ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2391032.png)
![4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2391033.png)







